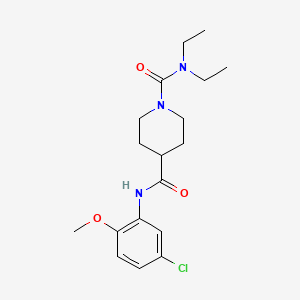![molecular formula C18H27N3O2 B5327840 4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid](/img/structure/B5327840.png)
4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid, also known as 'DMPP', is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of DMPP involves its binding to the sigma-1 receptor. This binding leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway and the protein kinase C pathway. These pathways ultimately lead to the modulation of various cellular processes such as calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMPP has also been found to modulate the activity of various ion channels such as the NMDA receptor and the voltage-gated calcium channel. Additionally, DMPP has been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using DMPP in lab experiments is its potency and selectivity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the interference of other receptors. However, one of the limitations of using DMPP is its potential toxicity at high concentrations. Researchers must be cautious when using DMPP and ensure that proper safety measures are taken.
将来の方向性
There are several future directions for the use of DMPP in scientific research. One direction is the study of the effects of DMPP on various disease models such as Alzheimer's disease and Parkinson's disease. DMPP has been found to have neuroprotective effects and may be a potential therapeutic agent for these diseases. Another direction is the study of the effects of DMPP on the immune system. DMPP has been found to have anti-inflammatory effects and may be a potential therapeutic agent for various inflammatory diseases. Additionally, the development of more potent and selective sigma-1 receptor ligands may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, DMPP is a chemical compound that is widely used in scientific research. It has various biochemical and physiological effects and has been found to be a potent ligand for the sigma-1 receptor. DMPP has been used to study the effects of sigma-1 receptor activation on various cellular processes and may have potential therapeutic applications. Future research on DMPP may lead to the discovery of new therapeutic agents for various diseases.
合成法
DMPP can be synthesized through a multi-step process that involves the reaction of 1-(2,3-dimethylphenyl)piperidin-4-amine with 2-bromoacetic acid. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is purified through various techniques such as column chromatography to obtain DMPP.
科学的研究の応用
DMPP has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival and differentiation. DMPP has also been used to study the effects of sigma-1 receptor activation on calcium signaling, protein kinase C activity, and neurotransmitter release.
特性
IUPAC Name |
4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13-4-3-5-17(14(13)2)20-9-6-15(7-10-20)21-11-8-19-16(12-21)18(22)23/h3-5,15-16,19H,6-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPQQLJIFWLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCC(CC2)N3CCNC(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5327774.png)
![(1-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5327787.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(1S)-1-(hydroxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5327790.png)
![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5327794.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5327795.png)

![ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5327824.png)
![1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5327834.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5327850.png)

![ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)
![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)